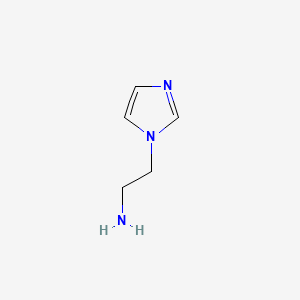

2-(1H-Imidazol-1-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIRHAGYEUJTFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972881 | |

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5739-10-6 | |

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-imidazol-1-yl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1H-Imidazol-1-yl)ethanamine molecular structure

An In-depth Technical Guide to the Molecular Structure and Applications of 2-(1H-Imidazol-1-yl)ethanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. We will dissect its molecular architecture, explore methods for its synthesis and characterization, and illuminate its pivotal role as a foundational scaffold for pharmacologically active agents. The narrative emphasizes the causal relationships between the molecule's structural features and its chemical reactivity and biological potential, particularly as a precursor to potent histamine H3 receptor antagonists. This document is designed to serve as an authoritative resource for scientists engaged in the exploration and utilization of imidazole-based compounds in therapeutic design.

Introduction: The Significance of a Versatile Scaffold

This compound is a deceptively simple molecule, comprising a five-membered aromatic imidazole ring linked to an ethylamine side chain. Its significance, however, extends far beyond its elemental composition. This compound is a structural isomer of the vital biogenic amine histamine [2-(1H-imidazol-4-yl)ethanamine], and this relationship immediately suggests a rich potential for biological interaction.

The imidazole ring is a privileged pharmacophore, present in numerous biologically active compounds due to its ability to participate in hydrogen bonding and coordinate with metal ions. The primary amine of the ethylamine tail provides a crucial point for synthetic elaboration, allowing for the construction of diverse molecular libraries. Consequently, this compound is not merely a chemical curiosity but a strategic building block for developing novel therapeutics, most notably those targeting the central nervous system.

Molecular Architecture and Physicochemical Profile

A thorough understanding of a molecule's physical and chemical properties is foundational to its successful application in research and development. These parameters govern its solubility, stability, and suitability for synthetic transformations.

Structural Identification

The core structure consists of an imidazole ring where the nitrogen at position 1 is alkylated by an ethanamine group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 5739-10-6 | [1][2][3][4] |

| Molecular Formula | C₅H₉N₃ | [1][2][3] |

| Molecular Weight | 111.15 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CN(C=N1)CCN | [1] |

| InChI | InChI=1S/C5H9N3/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3,6H2 |[1] |

Physicochemical Properties

The molecule's properties are dictated by the interplay between the polar, aromatic imidazole ring and the basic ethylamine side chain.

Table 2: Key Physicochemical Properties

| Property | Value | Significance in Drug Development |

|---|---|---|

| XLogP3 | -1.0 | Indicates high hydrophilicity, which influences solubility and membrane permeability.[1] |

| Hydrogen Bond Donors | 1 | The primary amine can donate a hydrogen bond, crucial for receptor interactions.[4] |

| Hydrogen Bond Acceptors | 3 | The three nitrogen atoms can accept hydrogen bonds, enhancing solubility and target binding.[4] |

| Rotatable Bonds | 2 | Provides conformational flexibility, allowing the molecule to adapt its shape to fit a binding pocket.[4] |

| Topological Polar Surface Area (TPSA) | 43.8 Ų | Suggests good potential for oral bioavailability based on drug-likeness rules.[1] |

Synthesis and Characterization: From Blueprint to Reality

The reliable synthesis and unambiguous structural confirmation of this compound are paramount for its use as a research chemical. The most common synthetic route involves the N-alkylation of imidazole.

General Synthetic Workflow

The synthesis is typically achieved by reacting imidazole with a 2-haloethylamine derivative under basic conditions. The choice of a phase-transfer catalyst can be critical for improving reaction efficiency by facilitating the transport of the imidazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of imidazoles.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine imidazole (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), sodium hydroxide (3.0-4.0 eq), and a catalytic amount of tetrabutylammonium hydrogensulfate or bromide (0.04 eq).

-

Solvent Addition: Add acetonitrile as the solvent to the flask.

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 21-24 hours.[5]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (e.g., NaCl).

-

Extraction: Concentrate the filtrate under reduced pressure to yield a crude oil. Dissolve the oil in an appropriate organic solvent and perform an aqueous wash to remove any remaining salts or base.

-

Purification: The crude product is purified via flash column chromatography on silica gel. A gradient elution system, such as acetonitrile followed by a mixture of acetonitrile and ammonium hydroxide (e.g., 9:1), is effective for isolating the pure product.[5]

-

Final Product: The final product, this compound, is typically obtained as a pale yellow oil.[5]

Spectroscopic Characterization

Structural confirmation is achieved through a combination of standard spectroscopic techniques.

Table 3: Spectroscopic Data for Structural Elucidation

| Technique | Purpose | Expected Observations |

|---|---|---|

| ¹H NMR | Proton environment mapping | Signals corresponding to the three distinct protons of the imidazole ring and the two methylene groups (-CH₂-) of the ethylamine chain. |

| ¹³C NMR | Carbon skeleton confirmation | Resonances for the three carbons of the imidazole ring and the two carbons of the ethylamine side chain. |

| Mass Spec. (MS) | Molecular weight determination | A molecular ion peak ([M+H]⁺) corresponding to the mass of the protonated free base (C₅H₁₀N₃⁺). |

| Infrared (IR) | Functional group identification | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=N/C-N stretching from the imidazole ring. |

Biological Significance and Therapeutic Applications

While this compound itself is primarily a synthetic intermediate, its core structure is a cornerstone in the development of potent modulators of the histamine H3 receptor (H3R) .[6]

The Histamine H3 Receptor: A Key CNS Target

The H3 receptor is a G-protein coupled receptor predominantly found in the central nervous system.[7] It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[8] It also acts as a heteroreceptor on other neurons, modulating the release of key neurotransmitters like acetylcholine, dopamine, and serotonin.[8][9]

H3 Receptor Antagonists/Inverse Agonists

By blocking the inhibitory action of the H3 autoreceptor, H3R antagonists (or inverse agonists) increase the release of histamine and other neurotransmitters in the brain.[7][10] This action leads to enhanced wakefulness and cognitive function.[7][9] This mechanism is the scientific rationale for developing H3R antagonists for various neurological and psychiatric disorders.

Caption: Mechanism of action for H3 receptor antagonists.

Therapeutic Potential

The pro-cognitive and wake-promoting effects of H3R antagonists have made them attractive candidates for treating:

-

Narcolepsy: To combat excessive daytime sleepiness. The drug Pitolisant is an approved H3R antagonist for this indication.[7][10][11]

-

Alzheimer's Disease: To enhance the release of acetylcholine, a neurotransmitter crucial for memory and cognition that is depleted in AD patients.[9]

-

Attention-Deficit Hyperactivity Disorder (ADHD) and Schizophrenia: To modulate neurotransmitter systems implicated in these conditions.[9][11]

Derivatives of this compound are frequently used as the core scaffold to build potent and selective H3R antagonists, making this molecule a vital starting point in these drug discovery programs.

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential.

-

Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation and serious eye damage.[1] Some suppliers classify the 2-methyl analog as causing severe skin burns and eye damage.[12]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. All handling should be performed inside a well-ventilated chemical fume hood to avoid inhalation of any vapors.[3]

Conclusion

This compound is a molecule whose structural simplicity belies its profound utility in the field of medicinal chemistry. Its combination of an aromatic imidazole ring and a reactive primary amine makes it an exceptionally versatile platform for synthetic innovation. A comprehensive understanding of its molecular structure, physicochemical properties, and reactivity provides the foundation for its strategic deployment in drug discovery. Its most prominent role as a scaffold for histamine H3 receptor antagonists highlights its importance in the ongoing search for novel treatments for complex neurological disorders, solidifying its status as a key molecule in the modern pharmacopeia.

References

-

Wikipedia. H3 receptor antagonist. [Link]

-

Frontiers in Pharmacology. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. [Link]

-

RxList. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. [Link]

-

YouTube. H3 and H4 histamine Receptor Antagonist drugs ; Their mode of action and Examples. [Link]

-

PubMed Central. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine. [Link]

-

PubMed. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. [Link]

-

ResearchGate. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. [Link]

Sources

- 1. This compound | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 5739-10-6 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]

- 9. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]

- 11. youtube.com [youtube.com]

- 12. 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine | C6H11N3 | CID 3157480 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(1H-Imidazol-1-yl)ethanamine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(1H-Imidazol-1-yl)ethanamine

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to this compound, a pivotal structural analog of histamine and a versatile intermediate in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core synthetic strategies, the rationale behind experimental choices, and detailed, reproducible protocols. We will explore the prevalent direct N-alkylation route, including its mechanistic underpinnings and practical considerations, as well as alternative methodologies such as the Gabriel synthesis. This guide emphasizes scientific integrity, with authoritative citations supporting key claims and detailed characterization and safety protocols to ensure a self-validating framework for laboratory application.

Introduction and Significance

This compound is a heterocyclic compound featuring an imidazole ring N-substituted with an ethanamine moiety. Its structure is isomeric to the biogenic amine histamine [2-(1H-imidazol-4-yl)ethanamine], a critical mediator in inflammatory responses and a key neurotransmitter.[1][2] This structural relationship makes this compound and its derivatives compounds of significant interest for modulating histamine receptors and other biological targets.[3][4] Furthermore, its utility has been demonstrated as an intermediate in the synthesis of more complex molecules, including selective tumor inhibitors such as bis(nitroimidazolyl)alkanecarboxamides designed for hypoxic conditions.[5]

The synthetic challenge lies in the selective introduction of the aminoethyl group onto the N-1 position of the imidazole ring. This guide will dissect the most common and effective methodologies to achieve this transformation, providing the necessary context for researchers to adapt and optimize these procedures for their specific needs.

Core Synthesis Pathway: Direct N-Alkylation of Imidazole

The most direct and widely cited method for preparing this compound is the direct N-alkylation of imidazole with a suitable 2-aminoethyl electrophile, typically 2-chloroethylamine hydrochloride. This approach leverages a classic SN2 reaction mechanism.

Mechanistic Rationale and Experimental Causality

The reaction proceeds via the deprotonation of imidazole by a strong base, such as sodium hydroxide (NaOH), to form the imidazolide anion. This anion is a potent nucleophile that subsequently attacks the electrophilic carbon of 2-chloroethylamine.

-

Choice of Base (NaOH): A strong base is required to deprotonate imidazole (pKa ≈ 14.5 for the N-H proton), generating the nucleophilic imidazolide. Sodium hydroxide is a cost-effective and potent choice. An excess is often used to neutralize the hydrochloride salt of the alkylating agent and drive the reaction to completion.[5]

-

Alkylating Agent (2-Chloroethylamine Hydrochloride): This reagent provides the required two-carbon aminoethyl chain. It is used as its hydrochloride salt for improved stability and handling.

-

Phase-Transfer Catalyst (PTC): The reaction involves a solid base (NaOH) and an organic solvent (acetonitrile), creating a heterogeneous mixture. A phase-transfer catalyst, such as tetrabutylammonium hydrogensulfate, is crucial. The bulky, lipophilic tetrabutylammonium cation pairs with the hydroxide anion, transporting it into the organic phase where it can deprotonate the imidazole, thus accelerating the reaction significantly.[5]

-

Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile is ideal. It effectively dissolves the imidazole and the PTC complex without interfering with the SN2 reaction by solvating the nucleophile excessively. Its boiling point allows for heating under reflux to increase the reaction rate.[5]

A key consideration in the alkylation of unsymmetrical imidazoles is regioselectivity.[6][7] However, because the starting material is the parent, unsubstituted imidazole, alkylation at either nitrogen (N-1 or N-3) results in the same product due to the molecule's symmetry.

Sources

Physicochemical properties of 2-(1H-Imidazol-1-yl)ethanamine

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-Imidazol-1-yl)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS: 5739-10-6), a heterocyclic building block of significant interest in medicinal chemistry and drug development. As a structural analog of histamine, understanding its fundamental characteristics is paramount for predicting its behavior in biological systems. This document moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective on the causal relationships between molecular structure and physicochemical behavior. We provide detailed, field-proven experimental protocols for determining key parameters such as pKa, LogP, and aqueous solubility, presented as self-validating systems. All discussions are grounded in authoritative references, ensuring scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Simple Scaffold

This compound is a primary amine featuring an imidazole ring connected via an ethyl linker. While structurally simple, it represents a critical scaffold in medicinal chemistry. The imidazole ring is a versatile pharmacophore, capable of acting as a hydrogen bond donor and acceptor, and a ligand for various metal ions. The ethylamine side chain provides a basic center and a point for further chemical modification. This molecule is an isomer of the crucial neurotransmitter histamine [2-(1H-imidazol-4-yl)ethanamine], making its distinct physicochemical profile essential for designing compounds with selective biological targets.

The predictive power of any drug discovery program hinges on an accurate early-stage characterization of its chemical matter. Properties such as ionization state (pKa), lipophilicity (LogP), and solubility dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the foundational knowledge and practical methodologies to accurately characterize this compound, enabling its effective application in research and development.

Core Physicochemical & Structural Data

A crucial first step in any research endeavor is to consolidate the known foundational data. The following table summarizes the key identifiers and computationally predicted properties for this compound. It is imperative to recognize that while computational models provide valuable estimations, they must be validated through rigorous experimental determination, the protocols for which are detailed in subsequent sections.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 5739-10-6 | [3][4][5] |

| Molecular Formula | C₅H₉N₃ | [4][5][6] |

| Molecular Weight | 111.15 g/mol | [4][5][6] |

| Appearance | Colorless to light yellow liquid | [2] |

| Predicted pKa | 7.51 ± 0.10 | [2] |

| Computed XLogP3 | -1.0 | [6] |

| Topological Polar Surface Area (TPSA) | 43.8 Ų | [6] |

| Predicted Boiling Point | 283 °C | [2] |

| Predicted Density | 1.15 g/cm³ | [2] |

| Predicted Flash Point | 125 °C | [2] |

Ionization Behavior: The Critical Role of pKa

Expert Insight: The ionization state of a molecule is arguably one of its most influential properties in a biological context. For this compound, there are two primary basic centers: the primary amine on the ethyl chain and the non-protonated nitrogen of the imidazole ring. The predicted pKa of ~7.5 suggests that at physiological pH (7.4), the molecule will exist as a dynamic equilibrium of neutral and protonated species. This equilibrium is critical as it governs the molecule's ability to cross lipid membranes (favoring the neutral form) and interact with polar targets or remain in aqueous solution (favoring the charged, protonated form). Therefore, precise experimental determination of the pKa values is not merely an academic exercise; it is essential for building accurate pharmacokinetic and pharmacodynamic models.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for determining the acid dissociation constant(s) of the title compound.[7]

Principle: A solution of the compound is titrated with a strong acid, and the change in pH is monitored with a calibrated pH meter. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.

Step-by-Step Methodology:

-

Solution Preparation: Accurately prepare a ~10 mM solution of this compound in deionized, CO₂-free water. If solubility is a concern, a co-solvent like methanol may be used, but the pKa will be an apparent pKa (pKaapp) and this must be noted.

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

-

Titration: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker to maintain constant temperature. Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point(s). For a more accurate determination, calculate the first derivative of the titration curve (ΔpH/ΔV); the peak(s) will indicate the equivalence point(s).

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity: The Balance Between Water and Fat (LogP/LogD)

Expert Insight: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties. The partition coefficient (LogP) measures this property for the neutral form of the molecule, while the distribution coefficient (LogD) measures it at a specific pH, accounting for all ionic species. Given that this compound ionizes near physiological pH, its LogD at pH 7.4 is a more biologically relevant parameter than its LogP. The computationally predicted negative LogP value suggests the compound is predominantly hydrophilic, which implies good aqueous solubility but potentially poor passive diffusion across cell membranes.[6]

Experimental Protocol: LogD Determination by Shake-Flask Method

This is the gold-standard method for determining lipophilicity.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4). The concentration of the compound in each phase is measured after equilibrium is reached, and the ratio of these concentrations gives the distribution coefficient.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube. The initial concentration should be chosen to be within the linear range of the analytical method.

-

Equilibration: Agitate the tube at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ). The experiment should be performed in triplicate.

Aqueous Solubility: The Gateway to Bioavailability

Expert Insight: A drug must be in solution to be absorbed. Therefore, aqueous solubility is a fundamental property that can make or break a drug candidate. The polar functionalities (imidazole ring, primary amine) and low predicted LogP of this compound suggest it should have a reasonable degree of aqueous solubility.[6] However, this solubility will be pH-dependent. In acidic conditions, protonation of the amine and imidazole groups will form salts, which are typically much more soluble in water.[8] This is why many amine-containing drugs are formulated as hydrochloride salts.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of the compound.[7]

Principle: An excess amount of the compound is agitated in a specific buffer until equilibrium is reached. The resulting saturated solution is filtered, and the concentration of the dissolved compound is measured.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of this compound to vials containing buffers at various relevant pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours.

-

Filtration: After equilibration, allow the vials to stand, letting the excess solid settle. Filter the supernatant using a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Validation: The presence of solid material in the vial after the experiment confirms that a saturated solution was achieved.

Caption: Workflow for determining aqueous solubility.

Structural Integrity and Purity Assessment

Expert Insight: The validity of all subsequent biological and physicochemical data rests on the unambiguous confirmation of the compound's chemical structure and purity. A multi-technique approach is non-negotiable for achieving this. NMR confirms the connectivity of atoms, Mass Spectrometry confirms the molecular weight, and HPLC provides a quantitative measure of purity.

Caption: Self-validating workflow for compound characterization.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR should show characteristic signals for the imidazole ring protons, the two methylene groups of the ethyl chain, and the exchangeable protons of the primary amine.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight. The compound should show a prominent [M+H]⁺ ion at m/z 112.1.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid) coupled with a UV detector is the standard for determining purity.[9] Purity should typically be ≥95% for use in biological assays.

Synthesis, Handling, and Storage

A common synthetic route for this compound involves the N-alkylation of imidazole with 2-chloroethylamine hydrochloride.[3] This is conducted in a suitable solvent like acetonitrile, using a base such as sodium hydroxide and often a phase-transfer catalyst to facilitate the reaction.[3]

Safety and Handling:

-

Hazards: GHS classification data indicates that this compound may cause skin irritation and serious eye damage.[6][10] It may also cause respiratory irritation.[6][10]

-

Precautions: Always handle this compound in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10]

Storage:

-

The compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and CO₂.[2]

Conclusion

This compound is a hydrophilic, basic molecule whose physicochemical properties are dominated by its ionizable amine and imidazole functionalities. The computational data presented herein provides a strong starting point for its characterization, but as this guide has detailed, must be followed by rigorous experimental verification. The protocols outlined for determining pKa, LogD, and aqueous solubility represent a robust, self-validating framework for generating the high-quality data required for successful drug discovery and development programs. An accurate understanding of these core properties is the bedrock upon which all further biological investigation should be built.

References

-

PubChem. This compound | C5H9N3 | CID 430667. [Link]

-

P&S Chemicals. Product information, this compound. [Link]

-

PubChem. 1H-Imidazole-2-ethanamine | C5H9N3 | CID 3082145. [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 5739-10-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 5739-10-6 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-(1H-Imidazol-1-yl)ethanamine (CAS Number 5739-10-6): A Cornerstone for Histamine H3 Receptor Antagonists

This guide provides a comprehensive technical overview of 2-(1H-Imidazol-1-yl)ethanamine, a pivotal building block for researchers, medicinal chemists, and drug development professionals. With full editorial control, this document eschews a rigid template to deliver a narrative that is both scientifically rigorous and practically insightful, focusing on the synthesis, characterization, and strategic application of this versatile molecule in the quest for novel therapeutics targeting the histamine H3 receptor.

Strategic Importance in Drug Discovery: The Histamine H3 Receptor Connection

This compound is a structurally simple yet powerful precursor, deriving its significance primarily from its isosteric relationship with histamine. The molecule features a critical imidazole ring and a flexible ethylamine side chain, making it an ideal starting point for the synthesis of histamine H3 receptor (H3R) antagonists.

Antagonism of the H3 receptor blocks this negative feedback loop, leading to an increase in the release of histamine and other neurotransmitters.[4] This mechanism is the foundation for the therapeutic potential of H3R antagonists in a range of neurological and psychiatric disorders, including:

-

Cognitive Disorders: Such as Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD), by enhancing cholinergic and dopaminergic neurotransmission.[1][3]

-

Schizophrenia: By modulating dopaminergic pathways.[1]

-

Obesity: By influencing appetite and energy expenditure via the hypothalamus.[4]

The this compound scaffold provides the necessary imidazole core for receptor recognition, while the primary amine serves as a versatile chemical handle for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.[5]

The Histamine H3 Receptor Signaling Pathway

Activation of the H3R by histamine initiates a cascade of intracellular events. The receptor is coupled to Gαi/o proteins, which, upon activation, inhibit adenylyl cyclase (AC). This leads to a reduction in cyclic AMP (cAMP) levels and a subsequent decrease in Protein Kinase A (PKA) activity.[4] The Gβγ subunits released upon G-protein activation can also inhibit N-type voltage-gated calcium channels, further suppressing neurotransmitter release. H3R stimulation has also been shown to activate the MAPK and PI3K/AKT pathways.[1][4] H3R antagonists block these downstream effects by preventing receptor activation.

Caption: Histamine H3 Receptor Signaling Pathway and Point of Antagonist Intervention.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its effective use in a research setting.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 5739-10-6 | PubChem[6] |

| Molecular Formula | C₅H₉N₃ | PubChem[6] |

| Molecular Weight | 111.15 g/mol | PubChem[6] |

| Appearance | Colorless to pale yellow liquid | ChemicalBook[7] |

| Boiling Point | ~283 °C at 760 mmHg | Sigma-Aldrich |

| Density | ~1.15 g/cm³ | ChemicalBook |

| Flash Point | 125 °C | ChemicalBook |

| pKa (predicted) | 7.51 ± 0.10 | ChemicalBook |

| XLogP3 (computed) | -1.0 | PubChem[6] |

| Solubility | Soluble in water | Nanjing Finechem[8] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles that meet ANSI Z87.1 standards, and a lab coat.[9] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

-

Disposal: Dispose of waste in a designated, sealed, and properly labeled container in accordance with local regulations.[9]

Synthesis and Purification: A Self-Validating Protocol

The reliable synthesis of this compound is crucial for its application in drug discovery. The following protocol, adapted from established procedures, outlines the N-alkylation of imidazole and includes explanations for key experimental choices to ensure reproducibility and success.[7]

Caption: General workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

Materials:

-

Imidazole (1.0 eq)

-

2-Chloroethylamine monohydrochloride (1.1 eq)

-

Sodium hydroxide (NaOH) (3.6 eq)

-

Tetrabutylammonium hydrogensulfate (TBHS) (0.04 eq)

-

Acetonitrile (CH₃CN)

-

Silica gel for flash chromatography

-

Eluent: Gradient of acetonitrile to 9:1 acetonitrile/ammonium hydroxide

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add imidazole (8.10 g, 119 mmol), 2-chloroethylamine monohydrochloride (15.2 g, 131 mmol), sodium hydroxide (17.1 g, 428 mmol), and tetrabutylammonium hydrogensulfate (1.62 g, 4.8 mmol).[7]

-

Causality: Sodium hydroxide serves a dual purpose: it neutralizes the hydrochloride salt of the alkylating agent and deprotonates the imidazole, making it nucleophilic. A significant excess is used to drive the reaction. Tetrabutylammonium hydrogensulfate acts as a phase-transfer catalyst, facilitating the interaction between the solid NaOH and the soluble reactants in the acetonitrile.

-

-

N-Alkylation: Add acetonitrile (100 mL) to the flask and heat the mixture to reflux. Maintain reflux with vigorous stirring for approximately 21 hours.[7]

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase would be dichloromethane:methanol:ammonium hydroxide (e.g., 90:9:1). The disappearance of imidazole (starting material) and the appearance of a new, more polar spot (the product) indicates reaction progression.

-

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble inorganic salts (NaCl and excess NaOH).[7]

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a pale yellow oil (the crude product).[7]

-

Purification: Purify the crude oil by flash column chromatography on silica gel.[7]

-

Causality: Flash chromatography is essential to remove unreacted starting materials, the less common N3-alkylated regioisomer, and any potential dialkylation byproducts. The basic nature of the product requires a basic modifier in the eluent system (ammonium hydroxide) to prevent streaking and ensure good peak shape on the acidic silica gel.

-

Elution: Begin with 100% acetonitrile and gradually increase the polarity by introducing a solution of 9:1 acetonitrile/ammonium hydroxide.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

-

Final Product: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a pale yellow oil (Typical yield: ~34%).[7]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. Standard analytical techniques are employed for this purpose.

Spectroscopic Data (Predicted)

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.5 | 1H, singlet (H2-imidazole) |

| ~7.0 | 1H, singlet (H5-imidazole) |

| ~6.8 | 1H, singlet (H4-imidazole) |

| ~3.9 | 2H, triplet (N-CH₂ ) |

| ~2.8 | 2H, triplet (CH₂ -NH₂) |

| ~1.5 | 2H, broad singlet (-NH₂ ) |

Note: Predicted shifts are for CDCl₃ as the solvent. The amine protons are often broad and may exchange with D₂O.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Ion: [M+H]⁺

-

Calculated m/z: 112.0875

-

Observed m/z: Should be within a narrow tolerance of the calculated value.

Application in Drug Development: Derivatization Strategies

The primary amine of this compound is the key functional group for derivatization. Standard organic chemistry transformations can be employed to generate a library of analogues for screening against the H3 receptor.

Caption: Key derivatization strategies for creating compound libraries.

Protocol: N-Acylation

This reaction forms a stable amide bond, a common functional group in many drug molecules.

Materials:

-

This compound (1.0 eq)

-

Acyl chloride or Carboxylic acid (1.1 eq)

-

Coupling agent (if starting from carboxylic acid, e.g., HATU)

-

Base (e.g., Triethylamine or DIPEA) (1.5-2.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane or DMF)

Procedure:

-

Dissolve this compound and the base in the anhydrous solvent and cool to 0 °C.

-

If starting with a carboxylic acid, pre-activate it with the coupling agent.

-

Slowly add the acyl chloride or activated carboxylic acid to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting amide by column chromatography or recrystallization.

Protocol: Reductive Amination

This versatile reaction forms secondary or tertiary amines, allowing for the introduction of different alkyl groups.[10]

Materials:

-

This compound (1.0 eq)

-

Aldehyde or Ketone (1.0-1.2 eq)

-

Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq)

-

Solvent (e.g., Dichloroethane or THF)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound and the aldehyde or ketone in the solvent.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

-

Add the reducing agent (Sodium triacetoxyborohydride) portion-wise.

-

Causality: NaBH(OAc)₃ is a mild and selective reducing agent that reduces the imine as it is formed but is slow to reduce the starting aldehyde or ketone, minimizing side reactions.[11]

-

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product, dry the organic layer, and concentrate.

-

Purify by column chromatography.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically vital scaffold in modern medicinal chemistry. Its structural similarity to histamine, coupled with a synthetically versatile primary amine, makes it an indispensable tool for the development of novel histamine H3 receptor antagonists. This guide has provided a comprehensive framework for its synthesis, characterization, and application, grounded in the principles of causality and self-validation. By understanding the core properties and strategic potential of this molecule, researchers are well-equipped to accelerate the discovery of new treatments for a host of challenging neurological disorders.

References

-

What are H3 receptor antagonists and how do they work? (2024, June 21). Patsnap Synapse. [Link]

-

H3 receptor antagonist. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

Pini, A., et al. (1997). H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of Medicinal Chemistry, 40(16), 2571-8. [Link]

-

How Do Histamine Antagonist-Inverse Agonists Work? (2021, July 13). RxList. [Link]

-

Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-81. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Reductive amination. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 5739-10-6 [chemicalbook.com]

- 8. 2-Imidazol-1-Yl-Ethylamine Supplier & Manufacturer in China | High Quality, Uses, Safety, Price, COA [nj-finechem.com]

- 9. A scalable synthesis of a histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

The Multifaceted Biological Activities of Imidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, confer upon it a remarkable versatility to interact with a wide array of biological targets.[1][2] This inherent reactivity and binding potential have established the imidazole moiety as a "privileged structure," a molecular framework that is recurrently found in compounds exhibiting diverse and potent pharmacological activities.[2] From naturally occurring biomolecules like the amino acid histidine and purines in our DNA to a multitude of synthetic drugs, the imidazole nucleus is a recurring motif in agents targeting a wide spectrum of diseases.[1][2]

This in-depth technical guide provides a comprehensive overview of the principal biological activities of imidazole derivatives, with a focus on their antifungal, antibacterial, anticancer, and antiviral properties. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of action, presents detailed protocols for in vitro evaluation, and offers a curated selection of data on active compounds. The aim is to equip you with the foundational knowledge and practical insights necessary to navigate the exciting landscape of imidazole-based drug discovery.

Antifungal Activity: Disrupting the Fungal Cell Membrane

Imidazole derivatives represent a major class of antifungal agents, widely used in the clinical management of fungal infections. Their primary mechanism of action involves the disruption of fungal cell membrane integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[3]

Mechanism of Action

The principal target of antifungal imidazoles is the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol.[3] Ergosterol is the primary sterol component of the fungal cell membrane, playing a crucial role in maintaining its fluidity, integrity, and the function of membrane-bound enzymes.[3] By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, imidazole derivatives effectively block ergosterol synthesis.[3] The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the packing of phospholipids in the membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[3]

Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[4]

Principle: This assay involves challenging a standardized inoculum of a fungal strain with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the wells are examined for visible signs of fungal growth, and the MIC is determined as the lowest concentration of the compound where no growth is observed.[4]

Step-by-Step Methodology: [4][5][6]

-

Preparation of Fungal Inoculum:

-

From a fresh (24-48 hour) culture of the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar), select several well-isolated colonies.

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This can be verified using a spectrophotometer at a wavelength of 530 nm.

-

Further dilute the standardized suspension in the appropriate test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

-

-

Preparation of Imidazole Derivative Dilutions:

-

Prepare a stock solution of the test imidazole derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Perform serial twofold dilutions of the stock solution in the test medium in a separate 96-well "mother" plate to create a range of concentrations.

-

-

Inoculation of the Assay Plate:

-

Dispense 100 µL of the appropriate imidazole derivative dilution from the mother plate into the corresponding wells of a sterile 96-well microtiter plate.

-

Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.

-

Include a growth control well (inoculum in medium without the compound) and a sterility control well (medium only).

-

-

Incubation:

-

Cover the plate and incubate at 35°C for 24-48 hours, depending on the fungal species and established guidelines.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity (fungal growth).

-

The MIC is the lowest concentration of the imidazole derivative at which there is no visible growth. This can also be determined spectrophotometrically by reading the optical density at a specific wavelength (e.g., 530 nm).

-

Data Presentation: Antifungal Activity of Representative Imidazole Derivatives

| Imidazole Derivative | Fungal Species | MIC (µg/mL) | Reference |

| Compound 31 | Candida albicans ATCC 90028 | 0.5-8 | [7] |

| Compound 42 | Candida albicans (fluconazole-resistant) | 8 | [7] |

| Ketoconazole | Candida albicans | 0.03-16 | N/A |

| Miconazole | Aspergillus niger | 0.12-8 | N/A |

Visualization: Antifungal Imidazole Mechanism of Action

Caption: Antifungal imidazoles inhibit lanosterol 14α-demethylase, blocking ergosterol synthesis and disrupting fungal cell membrane integrity.

Antibacterial Activity: A Multi-pronged Attack

While renowned for their antifungal properties, imidazole derivatives also exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Their mechanisms of action are more varied than their antifungal counterparts, often involving multiple cellular targets.[8]

Mechanism of Action

The antibacterial effects of imidazole derivatives can be attributed to several mechanisms, including:

-

Cell Wall Synthesis Inhibition: Some imidazole compounds interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[9]

-

Cell Membrane Disruption: Similar to their antifungal action, certain imidazoles can disrupt the bacterial cell membrane, causing increased permeability and leakage of cellular contents.[8][9]

-

Inhibition of Nucleic Acid Synthesis: Some derivatives have been shown to interfere with DNA replication and transcription, thereby halting bacterial proliferation.[8]

Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, as described in the antifungal section, is also the gold standard for determining the MIC of antibacterial compounds.[1][4] The protocol is largely the same, with adjustments made for the specific growth requirements of the bacterial species being tested.

Key Modifications for Antibacterial MIC Testing: [4][5][10]

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic and facultative anaerobic bacteria.

-

Inoculum Preparation: Bacterial colonies are selected from an 18-24 hour culture on a non-selective agar plate (e.g., Tryptic Soy Agar). The inoculum is standardized to a 0.5 McFarland turbidity standard, corresponding to approximately 1.5 x 10^8 CFU/mL. This is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Plates are typically incubated at 35-37°C for 16-20 hours.

Data Presentation: Antibacterial Activity of Representative Imidazole Derivatives

| Imidazole Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [1] |

| HL2 | Staphylococcus aureus (MRSA) | 625 | [1] |

| Compound 3b | Bacillus subtilis | 4 | [11] |

| Metronidazole | Bacteroides fragilis | 0.25-1 | N/A |

Visualization: Antibacterial Mechanisms of Imidazole Derivatives

Caption: Imidazole derivatives exert antibacterial effects through multiple mechanisms, including inhibition of cell wall and DNA synthesis, and disruption of the cell membrane.

Anticancer Activity: Targeting Key Signaling Pathways

The imidazole scaffold is a prominent feature in a growing number of anticancer agents, demonstrating efficacy against a wide range of malignancies.[12] Their anticancer activity stems from their ability to modulate various cellular processes critical for cancer cell proliferation, survival, and metastasis.[13]

Mechanism of Action

The anticancer mechanisms of imidazole derivatives are diverse and often target specific signaling pathways that are dysregulated in cancer cells. Key mechanisms include:

-

Kinase Inhibition: Many imidazole-based compounds are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[13] By blocking the activity of kinases involved in cancer progression (e.g., EGFR, VEGFR), these derivatives can inhibit tumor cell growth and proliferation.[14]

-

Induction of Apoptosis: Some imidazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[13] This can be achieved through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.

-

DNA Binding and Topoisomerase Inhibition: Certain imidazole compounds can intercalate into DNA or inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and repair.[13][15] This leads to DNA damage and cell cycle arrest, ultimately causing cancer cell death.

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] It is a widely used method for screening the in vitro anticancer activity of novel compounds.[16][17]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Step-by-Step Methodology: [13][16][18]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare a stock solution of the test imidazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the imidazole derivative to the respective wells.

-

Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Data Presentation: Anticancer Activity of Representative Imidazole Derivatives

| Imidazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2c | MDA-MB-231 (Breast) | 1.98 | [2] |

| Compound 3c | A549 (Lung) | 4.07 | [2] |

| Compound 13a | MCF-7 (Breast) | 4.02 | [14] |

| BZML (13) | SW480 (Colorectal) | 0.027 | [19] |

Visualization: Imidazole Derivatives Targeting the p38 MAPK Signaling Pathway

Caption: Certain imidazole derivatives can inhibit the p38 MAPK signaling pathway, a key regulator of inflammation and apoptosis in cancer cells.[20][21][22]

Antiviral Activity: A Broad-Spectrum Defense

Imidazole-containing compounds have emerged as promising antiviral agents with activity against a wide range of viruses, including RNA and DNA viruses.[12][23] Their mechanisms of action are often virus-specific, targeting key viral proteins or host factors essential for viral replication.[12]

Mechanism of Action

The antiviral strategies employed by imidazole derivatives include:

-

Inhibition of Viral Entry: Some compounds can block the fusion of the viral envelope with the host cell membrane, a critical first step in the infection cycle of many enveloped viruses.[24]

-

Targeting Viral Enzymes: Imidazole derivatives can inhibit the activity of essential viral enzymes, such as proteases and polymerases, which are required for viral replication and maturation.[12][24]

-

Modulation of Host Cell Factors: Some imidazoles may exert their antiviral effects by modulating host cell signaling pathways that are hijacked by the virus for its own replication.

Key Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[25]

Principle: This assay measures the ability of a virus to form plaques (localized areas of cell death) in a monolayer of susceptible host cells.[25] In the presence of an effective antiviral agent, the number and/or size of the plaques are reduced in a dose-dependent manner.[25]

Step-by-Step Methodology: [25][26][27]

-

Cell Seeding:

-

Seed a suitable host cell line in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.

-

-

Virus Infection:

-

Prepare serial dilutions of the virus stock.

-

Remove the growth medium from the cell monolayer and infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units - PFU).

-

Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

-

Compound Treatment and Overlay:

-

During the adsorption period, prepare various concentrations of the test imidazole derivative in an overlay medium (e.g., a mixture of cell culture medium and low-melting-point agarose or methylcellulose).

-

After adsorption, aspirate the virus inoculum and add the overlay medium containing the different concentrations of the imidazole derivative.

-

Include a "no drug" virus control and a "no virus" cell control.

-

-

Incubation:

-

Allow the overlay to solidify at room temperature.

-

Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).

-

-

Plaque Visualization and Counting:

-

Carefully remove the overlay.

-

Fix the cells with a suitable fixative (e.g., 10% formalin).

-

Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC50 value (the concentration of the compound that inhibits plaque formation by 50%).

-

Data Presentation: Antiviral Activity of Representative Imidazole Derivatives

| Imidazole Derivative | Virus | EC50 (µM) | Reference |

| Compound 5a | Influenza A virus | 0.3 | [12] |

| Compound 36a | Vaccinia virus (VV) | 0.1 | [12] |

| Compound 15d | Hepatitis C virus (HCV) | 5.1 | [12] |

| Ribavirin | Respiratory syncytial virus (RSV) | 3-10 | [28] |

Visualization: Plaque Reduction Assay Workflow

Caption: The plaque reduction assay workflow involves infecting a cell monolayer, applying an overlay with the test compound, incubating for plaque formation, and then staining to visualize and count the plaques for EC50 determination.

Conclusion: The Enduring Promise of Imidazole Derivatives

This technical guide has provided a comprehensive exploration of the diverse biological activities of imidazole derivatives, underscoring their profound importance in modern drug discovery. The versatility of the imidazole scaffold, enabling it to interact with a multitude of biological targets, continues to inspire the design and synthesis of novel therapeutic agents. As our understanding of disease biology deepens, so too will our ability to harness the full potential of this remarkable heterocyclic core. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and developing the next generation of innovative medicines.

References

-

Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

-

Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Available at: [Link]

-

Imidazole derivatives: Impact and prospects in antiviral drug discovery. Elsevier. Available at: [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

In Vitro Antiviral Testing. Utah State University. Available at: [Link]

-

Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]

-

Topoisomerase Assays. Current Protocols. Available at: [Link]

-

Topoisomerase Assays. PubMed Central. Available at: [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available at: [Link]

-

Imidazoles as potential anticancer agents. PubMed Central. Available at: [Link]

-

Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. STAR Protocols. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

-

Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central. Available at: [Link]

-

Plaque Reduction Assay. Creative Diagnostics. Available at: [Link]

-

Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. PubMed Central. Available at: [Link]

-

Imidazole and its biological activities: A review. iMedPub. Available at: [Link]

-

Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available at: [Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available at: [Link]

-

Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science. Available at: [Link]

-

The minimum inhibitory concentration (MIC) of imidazole derivatives... ResearchGate. Available at: [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

-

Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus. PubMed Central. Available at: [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

-

A derivative of imidazobenzimidazole, ML106, inhibits melanin synthesis via p38 MAPK activation. PubMed. Available at: [Link]

-

Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central. Available at: [Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ResearchGate. Available at: [Link]

-

Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

-

Can anyone suggest a protocol for a kinase assay? ResearchGate. Available at: [Link]

-

Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. PubMed Central. Available at: [Link]

-

Dose−response curves and EC50 values for derivatives. (A) % antiviral... ResearchGate. Available at: [Link]

-

MIC values (µg/mL) for effects of thiazole and imidazole derivatives... ResearchGate. Available at: [Link]

-

Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2. Taylor & Francis Online. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. protocols.io [protocols.io]

- 7. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. topogen.com [topogen.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. clyte.tech [clyte.tech]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benthamscience.com [benthamscience.com]

- 22. A derivative of imidazobenzimidazole, ML106, inhibits melanin synthesis via p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 28. Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(1H-Imidazol-1-yl)ethanamine: A Versatile Scaffold for Modern Research

Abstract

This technical guide provides a comprehensive overview of 2-(1H-Imidazol-1-yl)ethanamine, a heterocyclic compound of significant interest to researchers in medicinal chemistry, pharmacology, and materials science. While direct biological characterization of this molecule is limited in public literature, its structural analogy to histamine and its documented role as a key synthetic intermediate make it a molecule of high potential. This document details its physicochemical properties, synthesis, and explores its primary application as a foundational scaffold for the development of potent histamine H₃ receptor antagonists. Furthermore, we provide validated, adaptable protocols for its derivatization and propose experimental workflows for evaluating its potential in pharmacological assays, corrosion inhibition, and the synthesis of metal-organic frameworks (MOFs), drawing insights from structurally related compounds.

Introduction and Molecular Overview

This compound (CAS: 5739-10-6) is a small molecule featuring a biologically prevalent imidazole ring N-alkylated with an ethanamine side chain.[1] Its strategic importance stems from its structural similarity to endogenous histamine, where the ethylamine side chain is instead attached at the C4 position of the imidazole ring. This isomeric difference is critical; it positions this compound not as a direct mimic of histamine, but as a privileged scaffold for designing ligands that can interact with histamine receptors and other biological targets in novel ways. Its primary amine offers a versatile chemical handle for synthetic elaboration, making it an ideal starting point for library synthesis and lead optimization campaigns in drug discovery.[2]

Physicochemical and Safety Data

A thorough understanding of the compound's properties is paramount for its safe handling and effective use in experimental design.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 1H-Imidazole-1-ethanamine, 2-Imidazol-1-yl-ethylamine | [1] |

| CAS Number | 5739-10-6 | [1] |

| Molecular Formula | C₅H₉N₃ | [1] |

| Molecular Weight | 111.15 g/mol | [1] |

| GHS Hazard Statements | H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [1] |

Safety Insight: The compound is classified as a skin and eye irritant.[1] All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis of the Core Scaffold

The accessibility of this compound through a straightforward synthetic route enhances its utility as a research chemical. The most common method involves the N-alkylation of imidazole.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation of Imidazole

This protocol is adapted from established procedures for similar syntheses.[2] The use of a phase-transfer catalyst is crucial for facilitating the reaction between the water-soluble and organic-soluble reactants.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine imidazole (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), sodium hydroxide (3.0 eq), and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.05 eq) in acetonitrile.

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain vigorous stirring for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 acetonitrile/ammonium hydroxide.

-

Workup: After cooling the reaction mixture to room temperature, filter the solids (inorganic salts) and wash them with a small volume of acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil.

-